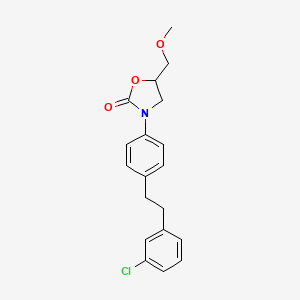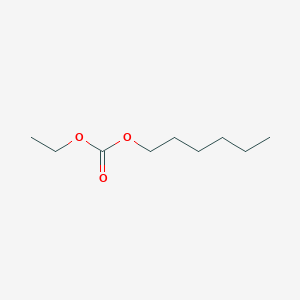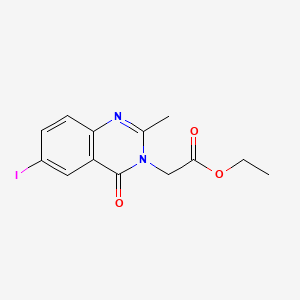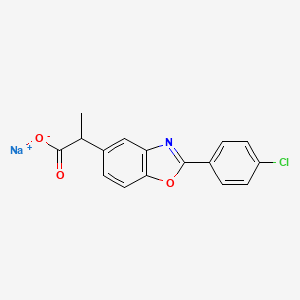
Benoxaprofen sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benoxaprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. It was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States. The compound has the chemical formula C16H12ClNO3 and a molar mass of 301.73 g/mol . This compound was primarily used to treat arthritis but was withdrawn from the market due to severe adverse effects, including liver and kidney failure .
Méthodes De Préparation
The synthesis of Benoxaprofen sodium involves several steps. One of the improved processes includes the reaction of N-(5-acetyl-2-hydroxyphenyl)-4-chlorobenzamide with a base and a catalyst to form 1-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)ethanone. This intermediate is then reacted with another compound to form Benoxaprofen . Industrial production methods typically involve similar multi-step synthetic routes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Benoxaprofen sodium undergoes various chemical reactions, including:
Reduction: While specific reduction reactions are less documented, it is likely that the compound can undergo reduction under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the aromatic rings.
Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and bases for substitution reactions. The major products formed depend on the specific reaction conditions but often involve modifications to the aromatic rings .
Applications De Recherche Scientifique
Benoxaprofen sodium has been studied extensively for its anti-inflammatory properties. It inhibits the migration of monocytes and other leukocytes, which are crucial in the inflammatory response . Research has also explored its pro-oxidant properties, which can stimulate certain cellular activities . Despite its withdrawal, this compound serves as a prototype for studying pro-oxidative anti-inflammatory drugs .
Mécanisme D'action
Unlike other NSAIDs, Benoxaprofen sodium acts directly on mononuclear cells. It inhibits the enzyme acetyl-CoA acetyltransferase, affecting mitochondrial function . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects . The compound’s unique action on mononuclear cells distinguishes it from other NSAIDs .
Comparaison Avec Des Composés Similaires
Benoxaprofen sodium is often compared with other NSAIDs like ibuprofen, aspirin, and indomethacin. While all these compounds share anti-inflammatory properties, this compound’s direct action on mononuclear cells and its pro-oxidant properties make it unique . Other similar compounds include orpanoxin and coxigon, which also belong to the NSAID class .
Propriétés
Numéro CAS |
51234-86-7 |
|---|---|
Formule moléculaire |
C16H11ClNNaO3 |
Poids moléculaire |
323.70 g/mol |
Nom IUPAC |
sodium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H12ClNO3.Na/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
ZJVWYIWJRVXGKT-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[Na+] |
Numéros CAS associés |
51234-28-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
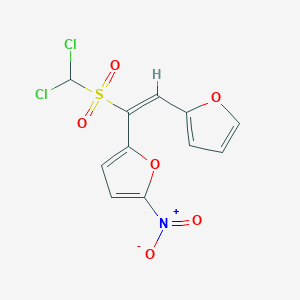
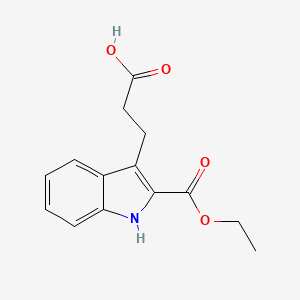
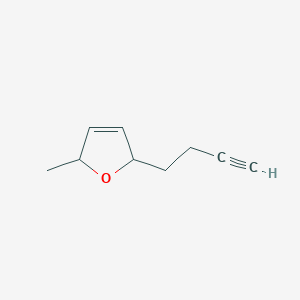
![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
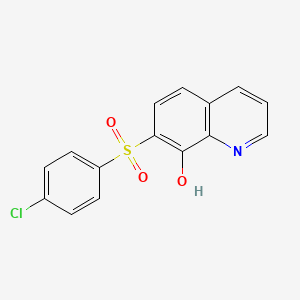
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)
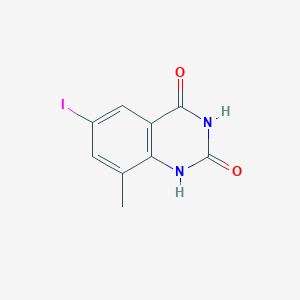
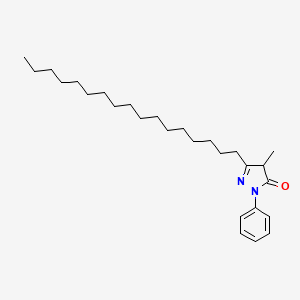
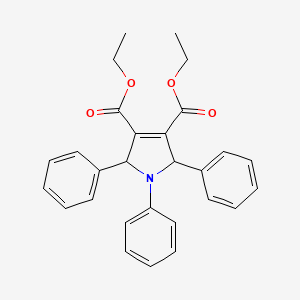
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
